Trioxifène
Vue d'ensemble
Description
Le trioxifène est un modulateur sélectif des récepteurs aux œstrogènes qui a été développé pour son utilisation potentielle dans le traitement du cancer du sein et du cancer de la prostate. Il présente une activité de liaison compétitive contre l'estradiol pour le récepteur alpha des œstrogènes et une activité antagoniste contre l'expression des gènes médiée par le récepteur alpha des œstrogènes . Malgré ses propriétés prometteuses, le this compound a été abandonné lors du développement préclinique et clinique .
Applications De Recherche Scientifique
Mécanisme D'action
Target of Action
Trioxifene, also known as LY-133,314, is a selective estrogen receptor modulator (SERM) that primarily targets the estrogen receptor alpha (ERα) . The ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
Trioxifene exhibits competitive binding activity against estradiol for the ERα . It acts as an antagonist, inhibiting ERα-mediated gene expression Instead, it blocks the receptor and prevents estradiol from binding, thereby inhibiting the gene expression mediated by ERα .
Biochemical Pathways
By blocking ERα, trioxifene can disrupt the normal signaling pathways of estrogen, potentially leading to altered cell growth and differentiation .
Pharmacokinetics
As a serm, it is expected to have good oral bioavailability and to be metabolized in the liver
Result of Action
Trioxifene has been shown to inhibit metastasis and extend survival in certain animal models of cancer . For example, in a rat prostatic carcinoma model, trioxifene significantly inhibited metastasis from the primary tumor and extended survival . It also inhibited the proliferation of cancer cells at micromolar levels in vitro .
Action Environment
Factors such as the presence of other medications, patient’s hormonal status, and genetic variations in the estrogen receptors could potentially influence the action and efficacy of trioxifene .
Analyse Biochimique
Biochemical Properties
Trioxifene interacts with the estrogen receptor α (ERα), exhibiting competitive binding activity against estradiol . This interaction is antagonistic in nature, inhibiting ERα-mediated gene expression .
Cellular Effects
Trioxifene has been shown to inhibit metastasis and extend survival in the PAIII rat prostatic carcinoma model . It significantly inhibits PAIII metastasis from the primary tumor to the gluteal and iliac lymph nodes . Trioxifene also significantly inhibits the proliferation of PAIII cells at micromolar levels in vitro .
Molecular Mechanism
Trioxifene exerts its effects at the molecular level through its interaction with the estrogen receptor α (ERα). It competes with estradiol for binding to the ERα, and once bound, it exhibits antagonistic activity, inhibiting ERα-mediated gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, continual administration of Trioxifene has been shown to significantly extend the survival of PAIII-bearing rats . It does not slow the growth of the primary tumor in the tail .
Dosage Effects in Animal Models
In animal models, the administration of Trioxifene at doses of 2.0, 4.0, 20.0, or 40.0 mg/kg-day for 30 days produced significant inhibition of PAIII metastasis . The effects of Trioxifene were dose-related, with higher doses resulting in greater inhibition of metastasis .
Metabolic Pathways
As a selective estrogen receptor modulator (SERM), it is likely to interact with enzymes and cofactors involved in estrogen signaling and metabolism .
Transport and Distribution
As a SERM, it is likely to be transported to cells expressing the estrogen receptor, where it can exert its effects .
Subcellular Localization
Given its mode of action as a SERM, it is likely to localize to the nucleus where the estrogen receptor is located .
Méthodes De Préparation
La synthèse du trioxifène implique la condensation de la bêta-tétralone avec le 4-méthoxybenzoate de phényle en utilisant de l'amidure de sodium dans le tétrahydrofurane, ce qui donne la 3,4-dihydro-1-(4-méthoxybenzoyl)-2(1H)-naphtalénone. Cet intermédiaire est ensuite soumis à une réaction de Grignard avec le bromure de 4-méthoxyphénylmagnésium
Analyse Des Réactions Chimiques
Le trioxifène subit diverses réactions chimiques, notamment :
Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les voies détaillées ne soient pas largement documentées.
Réduction : Les réactions de réduction impliquant le this compound sont moins fréquentes, compte tenu de sa stabilité structurale.
Substitution : Le this compound peut subir des réactions de substitution, en particulier en ce qui concerne ses cycles aromatiques.
Applications de la recherche scientifique
Médecine : En tant que modulateur sélectif des récepteurs aux œstrogènes, le this compound a été étudié pour le traitement du cancer du sein et du cancer de la prostate.
Mécanisme d'action
Le this compound exerce ses effets en se liant de manière compétitive au récepteur alpha des œstrogènes, inhibant ainsi la liaison de l'estradiol. Cette activité antagoniste empêche l'expression des gènes médiée par le récepteur alpha des œstrogènes, ce qui est crucial dans la prolifération de certaines cellules cancéreuses . L'action antimetastatique du composé est censée être médiée par ses propriétés antagonistes du récepteur alpha des œstrogènes .
Comparaison Avec Des Composés Similaires
Le trioxifène est similaire à d'autres modulateurs sélectifs des récepteurs aux œstrogènes tels que le tamoxifène et le raloxifène. Il est unique dans son affinité de liaison spécifique et son activité antagoniste contre le récepteur alpha des œstrogènes . Des composés similaires comprennent :
Tamoxifène : Un autre modulateur sélectif des récepteurs aux œstrogènes utilisé dans le traitement du cancer du sein.
Raloxifène : Utilisé pour prévenir l'ostéoporose et réduire le risque de cancer du sein chez les femmes ménopausées.
La structure et les propriétés de liaison uniques du this compound le distinguent de ces composés, bien qu'il partage des objectifs thérapeutiques similaires.
Activité Biologique
Trioxifene, also known as LY-133,314 or trioxifene mesylate, is a selective estrogen receptor modulator (SERM) that has been investigated primarily for its potential use in treating breast cancer. This article provides a comprehensive overview of the biological activity of trioxifene, focusing on its mechanisms of action, clinical efficacy, side effects, and comparison with other antiestrogens like tamoxifen.
Trioxifene exhibits competitive binding activity against estradiol for the estrogen receptor (ERα), displaying both antagonistic and partial agonistic effects depending on the tissue context. It has been shown to inhibit estrogen-mediated gene expression, which is crucial in the proliferation of estrogen-dependent tumors. The compound's affinity for the rat estrogen receptor is approximately 20% relative to estradiol, indicating a moderate level of activity .
Phase I/II Trials
A significant study evaluated the effectiveness of trioxifene mesylate in patients with advanced breast cancer. The trial involved 69 patients who received varying doses (5 mg, 10 mg, and 20 mg) twice daily. The results indicated:
- Complete Response : 10% (5 patients)
- Partial Response : 42% (22 patients)
- No Change : 17% (9 patients)
The median time to progression was reported as 12 months, with positive estrogen receptor status correlating with higher response rates . Notably, higher doses did not yield significantly better responses than lower doses.
Comparison with Tamoxifen
Trioxifene was compared to tamoxifen in terms of efficacy and toxicity. While both drugs demonstrated similar therapeutic efficacy, trioxifene was associated with different endocrine effects. For instance, it resulted in a dose-dependent decrease in luteinizing hormone (LH) and a lesser decrease in follicle-stimulating hormone (FSH), indicating some intrinsic estrogenic action .
Side Effects
The safety profile of trioxifene shows that it is generally well-tolerated. Common side effects include:
- Hot Flashes : 20%
- Leukopenia : 41%
- Nausea : 31%
The incidence of side effects was found to be non-dose dependent, suggesting that even at lower doses, patients might experience similar adverse effects .
Case Studies and Research Findings
Several case studies have further elucidated the biological activity of trioxifene:
- Inhibition of Metastasis : In a rat prostate carcinoma model (PAIII), trioxifene demonstrated significant inhibition of metastasis and extended survival compared to untreated controls .
- Hormonal Effects : Research indicated that during treatment with trioxifene, growth hormone release was enhanced during L-dopa stimulation tests, contrasting with the decreased release observed during tamoxifen treatment .
Summary Table of Clinical Findings
Study/Trial | Patient Count | Complete Response | Partial Response | Median Time to Progression | Side Effects |
---|---|---|---|---|---|
Phase I/II Trial | 69 | 10% | 42% | 12 months | Hot flashes (20%), Leukopenia (41%) |
Comparison with Tamoxifen | N/A | Similar efficacy | Similar toxicity | N/A | Different endocrine effects |
Propriétés
IUPAC Name |
[2-(4-methoxyphenyl)-3,4-dihydronaphthalen-1-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO3/c1-33-25-13-8-23(9-14-25)28-17-12-22-6-2-3-7-27(22)29(28)30(32)24-10-15-26(16-11-24)34-21-20-31-18-4-5-19-31/h2-3,6-11,13-16H,4-5,12,17-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGLINDYFMDHJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3CC2)C(=O)C4=CC=C(C=C4)OCCN5CCCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68307-81-3 (methanesulfonate) | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30212997 | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63619-84-1 | |
Record name | Trioxifene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63619-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trioxifene [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063619841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trioxifene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30212997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIOXIFENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0130F043H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.